1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one
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Overview
Description
1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one is an organic compound with the molecular formula C14H10F2O It is a fluorinated derivative of acetophenone, characterized by the presence of two fluorine atoms on the phenyl ring
Preparation Methods
The synthesis of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-difluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes by binding to key proteins .
Comparison with Similar Compounds
1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one can be compared with other fluorinated acetophenones, such as:
1-(2,4-Difluorophenyl)ethan-1-one: Similar in structure but with fluorine atoms at different positions, leading to variations in chemical reactivity and biological activity.
1-(3,4-Difluorophenyl)ethan-1-one: Another isomer with distinct properties due to the different arrangement of fluorine atoms.
1-(4-Fluorophenyl)ethan-1-one: A simpler compound with only one fluorine atom, used as a reference to study the effects of additional fluorination.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(2,6-difluorophenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9(17)10-5-7-11(8-6-10)14-12(15)3-2-4-13(14)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIZFOVHMWEMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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